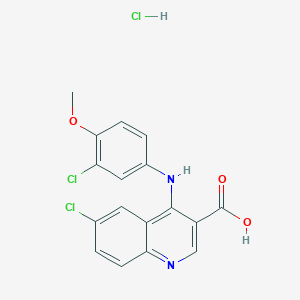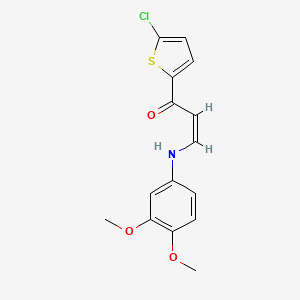![molecular formula C15H19N7 B5449882 6-(1-methyl-1H-imidazol-2-yl)-N-[1-methyl-3-(1H-pyrazol-1-yl)propyl]pyridazin-3-amine](/img/structure/B5449882.png)
6-(1-methyl-1H-imidazol-2-yl)-N-[1-methyl-3-(1H-pyrazol-1-yl)propyl]pyridazin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule with several functional groups, including an imidazole ring, a pyrazole ring, and a pyridazine ring. These types of compounds are often found in pharmaceuticals and could have various biological activities .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the synthesis of the individual rings (imidazole, pyrazole, and pyridazine), followed by their coupling . The exact method would depend on the specific reactions involved, which could not be determined without more information .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The presence of nitrogen in the rings would likely result in a high degree of resonance stabilization, potentially affecting the compound’s reactivity .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of nitrogen in the rings could result in basic properties. The compound is likely to be solid at room temperature .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
6-(1-methylimidazol-2-yl)-N-(4-pyrazol-1-ylbutan-2-yl)pyridazin-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N7/c1-12(6-10-22-9-3-7-17-22)18-14-5-4-13(19-20-14)15-16-8-11-21(15)2/h3-5,7-9,11-12H,6,10H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCESPNDUSSCHAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCN1C=CC=N1)NC2=NN=C(C=C2)C3=NC=CN3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![8-[3-(trifluoromethyl)benzyl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B5449802.png)
![{4-benzyl-1-[(5-methoxy-1H-indol-2-yl)carbonyl]piperidin-4-yl}methanol](/img/structure/B5449807.png)
![N-[[2-(3,4-difluorophenoxy)pyridin-3-yl]methyl]-5-methyl-1H-pyrazole-3-carboxamide](/img/structure/B5449815.png)
![1-[(1-ethyl-1H-1,2,4-triazol-5-yl)methyl]-4-(2-methylquinolin-6-yl)piperidin-4-ol](/img/structure/B5449827.png)
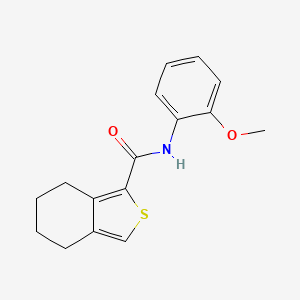
![2-[(3-benzyl-1-pyrrolidinyl)methyl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine dihydrochloride](/img/structure/B5449837.png)
![8-(2,6-dichlorobenzyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B5449843.png)
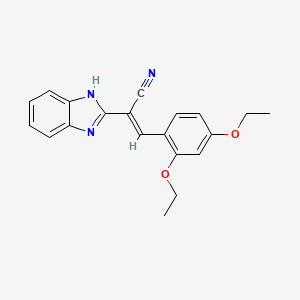
![N-[4-(trifluoromethyl)phenyl]butane-1-sulfonamide](/img/structure/B5449869.png)
![N-(5-chloro-2-methylphenyl)-2-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}acetamide](/img/structure/B5449879.png)
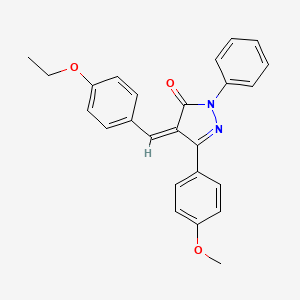
![2-[(5-ethylpyrazolo[1,5-a]pyrimidin-7-yl)amino]-1-[3-(trifluoromethyl)phenyl]ethanol](/img/structure/B5449887.png)
